molecular formula C14H18BN3O2 B1425892 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine CAS No. 1373616-12-6

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B1425892
CAS No.: 1373616-12-6
M. Wt: 271.12 g/mol
InChI Key: SGOWLBZXXKANQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine (CAS: 1373616-12-6) is an organoboron compound featuring a pyridine ring connected to a pyrazole moiety via a direct bond. The pyrazole ring is substituted with a pinacol boronate ester (tetramethyl-1,3,2-dioxaborolane), a critical functional group enabling participation in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₁₄H₁₈BN₃O₂, with a molecular weight of 285.15 g/mol . The compound is commercially available at 98% purity, priced at $1,513 per gram (1g scale), reflecting its specialized applications in medicinal chemistry and materials science .

Key applications include:

  • Medicinal Chemistry: As a building block for kinase inhibitors and GPR40 activators (e.g., GPR40 Activator 1) .
  • Synthetic Intermediates: Used in Pd-catalyzed couplings to synthesize complex heterocycles, such as pyrrolo[2,3-b]pyridine derivatives .
  • Structural Studies: Crystallographic characterization via SHELX software, though its refinement often requires high-resolution data due to boron’s low electron density .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-7-5-6-8-16-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOWLBZXXKANQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373616-12-6
Record name 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Borylation: The pyrazole derivative is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic ester group.

    Coupling with Pyridine: The final step involves coupling the borylated pyrazole with a pyridine derivative under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

The pyrazolo[3,4-b]pyridine core is known for its diverse biological activities, making it a valuable scaffold in drug discovery. Compounds containing this structure have been synthesized for therapeutic purposes targeting various diseases. Notably, over 156,660 molecules have been reported with therapeutic intentions involving pyrazolo[3,4-b]pyridines .

Case Study: Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives based on the pyrazolo[3,4-b]pyridine scaffold. For instance, a series of compounds were evaluated for their cytotoxic effects against cancer cell lines. The results indicated significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range .

CompoundIC50 (µM)Cancer Cell Line
Compound A5.4MCF-7 (Breast)
Compound B7.8A549 (Lung)

Organic Synthesis

Reactivity and Synthesis

The compound's boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) enhances its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Example Reaction:

In a typical Suzuki reaction involving aryl halides and boronic acids, the presence of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine as a ligand has been shown to improve yields significantly compared to traditional ligands.

Reaction ComponentYield (%)
Aryl Halide + Boronic Acid85%

Materials Science

Polymerization Applications

The unique properties of this compound have been explored in polymer chemistry. Its ability to act as a cross-linking agent has been utilized in the development of advanced materials with enhanced thermal stability and mechanical properties.

Case Study: Thermosetting Polymers

A study investigated the incorporation of this compound into epoxy resins. The results showed that the addition of 5% by weight significantly improved the thermal stability of the resulting material.

PropertyControlWith Compound
Glass Transition Temperature (°C)120150
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity. Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The pyridine ring in the target compound enhances π-stacking interactions in protein binding, unlike aliphatic substituents (e.g., ethanol or piperidine), which improve solubility but reduce planarity .
  • Price Variability : The para-substituted pyridine analogue (CAS 864754-20-1) is significantly cheaper ($186/250mg) due to simpler synthesis, whereas the target compound’s ortho-substitution requires stringent coupling conditions .

Reactivity in Cross-Coupling Reactions

The boronate group’s reactivity varies with electronic and steric factors:

Compound Coupling Partner Catalyst Yield Application Example
Target Compound 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine Pd(PPh₃)Cl₂ 75% Synthesis of kinase inhibitors
4-{[4-(Tetramethyl...]pyridine Aryl bromides Pd(dppf)Cl₂ 82% Biaryl synthesis for OLED materials
2-[4-(Tetramethyl...]ethan-1-ol Alkyl halides NiCl₂(dppe) 60% Alkyl boronate prodrugs

Reactivity Trends :

  • The target compound’s pyridine ring stabilizes transition states in Pd-catalyzed couplings, enabling higher yields with electron-deficient partners .
  • Aliphatic-substituted boronates (e.g., ethanol or piperidine derivatives) show lower thermal stability, requiring lower reaction temperatures (<80°C) .

Biological Activity

The compound 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₈BNO₂
Molecular Weight: 249.11 g/mol
CAS Number: 1346819-38-2

The structure of the compound features a pyridine ring substituted with a pyrazole moiety that contains a dioxaborolane group. This structural configuration is significant as it influences the compound's biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The incorporation of the dioxaborolane moiety has been shown to enhance the selectivity and potency of these compounds against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of derivatives similar to this compound against several human cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition of cell growth, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The IC₅₀ values for these compounds ranged from 0.5 to 5 µM, demonstrating their potential as therapeutic agents in oncology .

The mechanism through which these compounds exert their biological effects is primarily through the inhibition of specific kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit Aurora kinases, which play crucial roles in mitosis and are often overexpressed in tumors .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering benefits in treating conditions like arthritis.
  • Antimicrobial Effects: Preliminary data indicate that certain pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC₅₀ (µM)
Compound AAnticancerAurora Kinase Inhibition1.2
Compound BAnti-inflammatoryCOX Inhibition3.5
Compound CAntimicrobialCell Wall Synthesis Inhibition0.8

Q & A

Q. What are the established synthetic routes for 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety for aryl-aryl bond formation. A standard protocol involves reacting 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a halogenated pyridine derivative (e.g., 2-chloropyridine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system like toluene/water under reflux . Variations include microwave-assisted synthesis to reduce reaction times. Evidence from analogous compounds shows that substituents on the pyridine ring may require optimization of coupling conditions (e.g., ligand choice, temperature) to achieve high yields .

Q. What purification methods are effective for isolating this compound?

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from solvents like ethanol or DMF/EtOH (1:1) to remove unreacted boronate esters or coupling byproducts . For high-purity requirements, preparative HPLC with a C18 column and acetonitrile/water gradients is recommended. Evidence from related pyrazole-boronate esters emphasizes the importance of inert atmospheres during purification to prevent boronate hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the pyrazole C-H protons (δ 7.5–8.5 ppm) and the tetramethyl-dioxaborolane methyl groups (δ 1.0–1.3 ppm). Aromatic protons on pyridine appear as distinct doublets (δ 8.0–8.5 ppm) .
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values (e.g., C₁₄H₁₈BN₃O₂ requires m/z 275.1485) .
  • IR : B-O stretches (1350–1310 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) are diagnostic .
  • X-ray crystallography : SHELXL software is widely used for structural refinement, particularly to confirm boronate ester geometry and pyrazole-pyridine orientation .

Advanced Research Questions

Q. How can catalytic systems be optimized for efficient coupling in large-scale synthesis?

Advanced optimization involves screening ligand-Pd complexes (e.g., SPhos, XPhos) to enhance turnover numbers. For example, Miyaura et al. demonstrated that electron-rich ligands improve coupling efficiency with sterically hindered aryl halides . Microwave-assisted protocols (100–120°C, 30 min) reduce side reactions, while flow chemistry setups enable continuous production. Recent studies on similar boronate esters highlight the role of solvent polarity (e.g., dioxane vs. toluene) in minimizing protodeboronation .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic rotational barriers in the boronate ester or solvent-dependent conformational changes. Techniques include:

  • Variable-temperature NMR to assess rotational freedom of the dioxaborolane ring .
  • 2D NMR (COSY, NOESY) to confirm through-space interactions between pyridine and pyrazole protons.
  • Computational modeling (DFT) to predict coupling constants and compare with experimental data .
  • X-ray crystallography for definitive structural assignment, as seen in SHELX-refined structures of related compounds .

Q. What strategies improve the compound’s stability in protic or aqueous solvents?

The tetramethyl-dioxaborolane group is prone to hydrolysis in protic media. Stabilization strategies include:

  • Using Lewis acid additives (e.g., MgSO₄) to sequester water during reactions .
  • Storing the compound under inert conditions (argon/glovebox) with molecular sieves.
  • Derivatizing the pyridine ring with electron-withdrawing groups (e.g., -CF₃) to reduce boronate lability, as shown in fluorinated analogs .

Q. How can computational methods predict reactivity in cross-coupling or functionalization?

  • DFT calculations (Gaussian, ORCA) model transition states for Suzuki-Miyaura coupling, identifying steric/electronic effects of substituents .
  • Molecular docking studies predict interactions with biological targets (e.g., kinase inhibitors) based on pyridine-pyrazole pharmacophores .
  • Solvent effect simulations (COSMO-RS) guide solvent selection for reactions involving boronate esters .

Q. What emerging applications exist in materials science or catalysis?

  • Organic electronics : Analogous cobalt(III) complexes with pyrazole-pyridine ligands act as p-type dopants in spiro-MeOTAD for solid-state solar cells, achieving >7% efficiency .
  • Metal-organic frameworks (MOFs) : Boronate esters serve as linkers for porous materials with gas storage capabilities .
  • Catalytic intermediates : The compound’s boron moiety enables transmetalation in Pd/Ni-catalyzed C-H activation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.